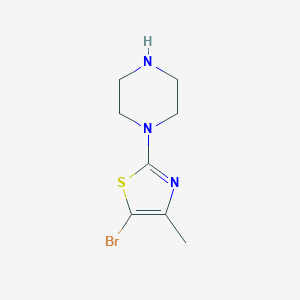

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

Description

Properties

Molecular Formula |

C8H12BrN3S |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3 |

InChI Key |

YNTWXLPONZAFMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

General Synthetic Strategy

The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves two major steps:

- Construction of the 5-bromo-4-methyl-1,3-thiazole core.

- Subsequent nucleophilic substitution or coupling with piperazine to form the final compound.

The thiazole ring is commonly synthesized via cyclization reactions involving substituted thioureas or methylthioureas with α-haloketones or α-bromoketones. Bromination at the 5-position can be introduced either during ring formation or via post-synthetic halogenation.

Detailed Synthetic Routes

Thiazole Core Formation

- Starting Materials: 1-methylthiourea or methylthiourea derivatives are reacted with α-bromoketones (such as bromoacetone or bromopropanone derivatives) to form 5-methylthiazoles.

- Cyclization Conditions: Typically carried out in ethanol or methanol under reflux or room temperature, sometimes with base catalysis.

- Bromination: The 5-position bromine substituent can be introduced by treating the thiazole intermediate with N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (e.g., 60 °C for 3 hours), yielding 5-bromo-4-methylthiazole derivatives with moderate to good yields (~56%).

Coupling with Piperazine

- Nucleophilic Substitution: The 2-position of the thiazole ring bearing a good leaving group (such as a halogen or carbamate derivative) undergoes nucleophilic substitution with piperazine under basic conditions.

- Typical Conditions: Reaction in tetrahydrofuran (THF) or dichloromethane (CH2Cl2) with triethylamine as base, sometimes assisted by microwave irradiation at mild temperatures (around 60 °C) for 1–2 hours to enhance reaction rates and yields.

- Deprotection and Purification: If protecting groups are used on piperazine, trifluoroacetic acid (TFA) treatment at room temperature for 1.5–2 hours is applied for deprotection. Purification is achieved by solid-phase extraction (SCX columns) and reverse-phase chromatography to isolate the pure compound.

Experimental Data and Research Outcomes

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1. Cyclization | 1-methylthiourea + α-bromoketone, EtOH, reflux or RT | Formation of 4-methyl-5-H-thiazole intermediate |

| 2. Bromination | N-bromosuccinimide (NBS), AcOH, 60 °C, 3 h | Introduction of bromine at 5-position, yield ~56% |

| 3. Coupling | 5-bromo-4-methylthiazole derivative + piperazine, THF, triethylamine, microwave 60 °C, 1.5 h | Formation of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine |

| 4. Deprotection | TFA, CH2Cl2, RT, 1.5 h | Removal of protecting groups (if any) |

| 5. Purification | SCX solid phase extraction, reverse phase chromatography | Pure compound isolated |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals corresponding to methyl groups at ~2.2 ppm (singlet), piperazine methylene protons as multiplets in the 2.5–3.8 ppm range, and aromatic thiazole protons if present.

- ^13C NMR confirms the thiazole carbons and piperazine carbons consistent with the substitution pattern.

Summary Table of Key Synthetic Parameters

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The bromine atom at position 5 of the thiazole ring is a primary site for nucleophilic substitution. This reactivity is leveraged in synthetic modifications:

Example Reactions:

The reaction typically proceeds in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity:

Reported Couplings:

For instance, Suzuki coupling with 4-methoxyphenylboronic acid generates biaryl derivatives, which are explored for anticonvulsant activity .

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation, acylation, or sulfonylation at its nitrogen atoms:

Key Transformations:

These modifications are critical in medicinal chemistry to optimize pharmacokinetic properties .

Oxidation and Reduction Reactions

The thiazole ring’s electron-rich system allows redox transformations:

Oxidation:

-

Using H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

Reduction:

-

LiAlH₄ reduces the thiazole ring to a thiazolidine, though this is less common for brominated derivatives .

Heterocycle Formation

The compound serves as a precursor in cyclization reactions:

Example:

-

Reaction with hydrazine derivatives forms thiazolo[3,2-b] triazoles, evaluated for anticancer activity .

Stability and Degradation

Under acidic or basic conditions:

-

Acidic Hydrolysis: Cleavage of the piperazine-thiazole bond occurs at pH < 3, yielding 5-bromo-4-methylthiazole and piperazine fragments.

-

Photodegradation: UV exposure induces debromination, forming 4-methylthiazole derivatives .

Biological Activity-Driven Modifications

Research highlights structure-activity relationship (SAR) optimizations:

Scientific Research Applications

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine-Thiazole Derivatives

Substituent Effects on the Thiazole Core

- 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (): Structure: Features a fluorophenyl group at position 4 of the thiazole ring instead of bromine and methyl groups. Impact: The fluorophenyl group enhances aromatic stacking interactions and metabolic stability compared to bromine. Applications: Fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine ():

- Structure: Substituted with an ethyl group at position 5 of the thiazole.

- Impact: The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Applications: Such derivatives are studied for antibacterial activity, where lipophilicity correlates with efficacy against Gram-positive pathogens .

Piperazine Ring Modifications

- 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine (): Structure: Piperazine is substituted with a methylenedioxybenzyl group and a pyrimidine ring. Applications: Such hybrids are explored for antipsychotic or anticancer activity due to dual targeting .

1-(4-Chlorobenzhydryl)piperazine derivatives ():

- Structure: Piperazine linked to a chlorobenzhydryl group.

- Impact: The chlorobenzhydryl moiety improves cytotoxicity by intercalating into DNA or disrupting enzyme function.

- Applications: Demonstrated potent activity against liver (HEPG2 IC₅₀: 1.2–3.5 µM) and breast (MCF7 IC₅₀: 2.8–4.1 µM) cancer cell lines .

Anticancer Activity

- 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine (Inferred):

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine ():

Antibacterial Activity

Enzyme Inhibition

Comparative Reactivity

- Bromine at position 5 of the thiazole (target compound) increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.

- Methyl at position 4 reduces ring strain, enhancing stability during synthesis .

Structure-Activity Relationship (SAR) Trends

Biological Activity

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 349.26 g/mol. It consists of a piperazine ring substituted with a thiazole moiety that includes a bromine atom. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The thiazole ring can modulate the activity of enzymes by acting as an inhibitor or substrate.

- Receptor Binding : The compound may interact with specific receptors, altering their signaling pathways.

- Membrane Permeability : The piperazine moiety enhances the compound's ability to cross biological membranes, increasing bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. In vitro studies have shown that 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine displays moderate to good antibacterial activity against various pathogens.

Case Studies

- Antimicrobial Screening : A study synthesized several thiazole-piperazine derivatives, including 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine, and evaluated their antimicrobial effects. Most compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated an inhibition zone diameter comparable to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the thiazole ring in enhancing antimicrobial potency. The presence of electronegative groups like bromine was found to be essential for increased antibacterial activity .

Comparative Analysis

To better understand the biological activity of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(4-bromothiazol-2-yl)piperazine | Similar piperazine structure; different thiazole position | Exhibits different biological activities due to structural variation |

| Tert-butyl 4-(5-bromo-pyridin-2-yl)piperazine | Contains a pyridine instead of thiazole | Explored for diverse pharmacological properties |

| Tert-butyl 4-(5-bromo-thiazol-2-carboxamide) | Thiazole with carboxamide group | Potential for enhanced solubility and bioactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine, and how can reaction yields be improved?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 1-(2-fluorobenzyl)piperazine, propargyl bromide is added to a solution of the precursor in DMF with K₂CO₃ as a base, followed by stirring at room temperature for 6–7 hours . To improve yields:

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Optimize stoichiometry (e.g., slight excess of alkylating agents like propargyl bromide).

- Purify via column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine?

- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 6.5–7.5 ppm) and carbon signals for bromine and methyl substituents .

- IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch ~560 cm⁻¹, N-H stretches in piperazine).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary toxicity assessments should be conducted for novel piperazine derivatives?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-231) to evaluate IC₅₀ values .

- Acute toxicity studies in rodent models, monitoring weight loss, organ damage, and mortality rates.

- Note: Modifications like beta-cyclodextran inclusion may reduce toxicity but also lower bioactivity, requiring balanced design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine for anticancer activity?

- Substituent Analysis : Replace the 5-bromo group with electron-withdrawing/-donating groups (e.g., CF₃, OCH₃) to modulate electron density and binding affinity .

- Positional Effects : Methyl groups at the 4-position of the thiazole ring enhance steric fit in hydrophobic pockets of target proteins .

- Docking Studies : Use tools like AutoDock to predict interactions with receptors (e.g., tyrosine kinases) and validate with in vitro assays .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

- Validation via Mutagenesis : If docking suggests a salt bridge (e.g., between piperazine and E167 in PLpro), test alanine mutants to confirm interaction loss .

- Pharmacophore Refinement : Adjust QSAR models using datasets with diverse substituents to account for steric/electronic mismatches .

- Metabolic Stability Assays : Assess if poor activity stems from rapid degradation (e.g., cytochrome P450 metabolism) .

Q. How can reaction conditions be adjusted to mitigate low yields in piperazine alkylation steps?

- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of piperazine .

- Temperature Control : Higher temperatures (40–60°C) may accelerate reactions but risk decomposition; monitor via TLC .

Q. What role does the 5-bromo substituent play in the compound’s reactivity and stability?

- Electrophilic Reactivity : Bromine enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura) for functionalization .

- Steric Effects : Bulky bromine may hinder rotational freedom, stabilizing bioactive conformations .

- Photodegradation : Assess UV stability via accelerated aging studies under light exposure .

Methodological Considerations

Q. How to design experiments analyzing substituent effects on piperazine bioactivity?

- Library Synthesis : Prepare analogs with systematic variations (e.g., halogens, alkyl groups) at the 4- and 5-positions of the thiazole ring .

- Dose-Response Curves : Compare IC₅₀ values across analogs to identify critical substituents .

- Computational Pairing : Overlay docking results with experimental data to refine predictive models .

Q. What safety protocols are essential when handling brominated piperazine derivatives?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, brominated intermediates) .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. How to validate the purity of synthesized 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.